14-Hydroxytetradecanoic acid 14-Hydroxytetradecanoic acid 14-hydroxymyristic acid is an omega-hydroxy-long-chain fatty acid that is myristic (tetradecanoic) acid substituted at position 14 by a hydroxy group. It derives from a tetradecanoic acid. It is a conjugate acid of a 14-hydroxymyristate.
Brand Name: Vulcanchem
CAS No.: 17278-74-9
VCID: VC21267845
InChI: InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
SMILES: C(CCCCCCC(=O)O)CCCCCCO
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol

14-Hydroxytetradecanoic acid

CAS No.: 17278-74-9

Cat. No.: VC21267845

Molecular Formula: C14H28O3

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

14-Hydroxytetradecanoic acid - 17278-74-9

Specification

CAS No. 17278-74-9
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
IUPAC Name 14-hydroxytetradecanoic acid
Standard InChI InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
Standard InChI Key JOSXCARTDOQGLV-UHFFFAOYSA-N
SMILES C(CCCCCCC(=O)O)CCCCCCO
Canonical SMILES C(CCCCCCC(=O)O)CCCCCCO

Introduction

Chemical Properties and Structure

14-Hydroxytetradecanoic acid is characterized by a 14-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) position. This structure gives the compound its distinctive chemical and biological properties.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of 14-Hydroxytetradecanoic acid:

PropertyValue
CAS Number17278-74-9
Molecular FormulaC₁₄H₂₈O₃
Molecular Weight244.37 g/mol
Density0.97 g/cm³
Boiling Point387.1°C at 760 mmHg
Flash Point202.1°C
LogP3.74450
Exact Mass244.20400
PSA57.53000

The compound features a straight hydrocarbon chain with a carboxylic acid functional group (-COOH) at one end and a hydroxyl group (-OH) at carbon position 14, making it an omega-hydroxylated fatty acid . This bifunctional nature, with both acidic and alcoholic groups, contributes to its versatility in chemical reactions and biological systems.

Structural Characteristics

The presence of the terminal hydroxyl group distinguishes 14-Hydroxytetradecanoic acid from its parent compound, myristic acid (tetradecanoic acid). This modification significantly alters its chemical behavior, particularly in terms of polarity, hydrogen bonding capabilities, and potential for polymerization . The compound is described as myristic acid substituted at position 14 by a hydroxy group, functionally related to tetradecanoic acid, and is a conjugate acid of 14-hydroxymyristate .

Nomenclature and Identification

14-Hydroxytetradecanoic acid is known by several names in scientific literature and chemical databases, reflecting its structure and relationship to other fatty acids.

Synonyms and Alternative Names

The compound is commonly referred to by the following names:

  • 14-hydroxymyristic acid

  • Tetradecanoic acid, 14-hydroxy-

  • Omega-hydroxy myristic acid

  • Omega-hydroxytetradecanoic acid

These alternative names highlight its derivation from myristic acid and the position of the hydroxyl group.

Identifiers and Database Entries

The compound is indexed in various chemical databases with the following identifiers:

  • PubChem CID: 3084276

  • ChEBI ID: CHEBI:77168

  • DSSTox Substance ID: DTXSID30169396

  • Lipid Maps ID: LMFA01050044

These identifiers facilitate cross-referencing across chemical and biological databases, enabling researchers to access comprehensive information about the compound.

Synthesis Methods

Several approaches have been documented for the synthesis of 14-Hydroxytetradecanoic acid, ranging from chemical methods to biological production.

Biological Production

Research indicates that 14-Hydroxytetradecanoic acid can be produced through fermentation processes using engineered microorganisms. Specifically, an engineered strain of Candida tropicalis has been reported to produce methyl ω-hydroxytetradecanoic acid (Me-ω-OHC14), which can be further processed to obtain the free acid . This biological production method represents a potentially more sustainable approach compared to chemical synthesis.

Biological Properties and Occurrence

14-Hydroxytetradecanoic acid exhibits various biological activities and has been identified in certain natural sources.

Cell Membrane Interactions

The unique structure of 14-Hydroxytetradecanoic acid allows it to interact with cell membranes. These interactions may contribute to its biological activities, including its antimicrobial properties. The presence of both hydrophobic (hydrocarbon chain) and hydrophilic (carboxylic acid and hydroxyl) groups creates an amphipathic character that likely facilitates its interaction with the phospholipid bilayer of cell membranes.

Applications in Material Science

One of the most significant applications of 14-Hydroxytetradecanoic acid lies in the development of biodegradable polymers and bioplastics.

Polymer Synthesis

14-Hydroxytetradecanoic acid can be polymerized to form poly(ω-hydroxytetradecanoic acid) or P(ω-OHC14). This polymerization typically involves melt-condensation experiments using titanium tetraisopropoxide (Ti[OiPr]₄) as a catalyst in a two-stage process:

  • First stage: 2 hours at 200°C under nitrogen

  • Second stage: 4 hours at 220°C under 0.1 mmHg

The molecular weight (Mw) of the resulting polymer can be controlled by varying the catalyst concentration, reaction time, and second-stage reaction temperature. Studies have shown that Mw values can range from 53,000 to 140,000 g/mol depending on these parameters .

Mechanical Properties of Derived Polymers

Research on P(ω-OHC14) has revealed interesting mechanical properties that depend significantly on the molecular weight of the polymer:

  • P(ω-OHC14) with Mw of 53,000 g/mol undergoes brittle fracture

  • Polymers with Mw between 53,000 and 78,000 g/mol show a brittle-to-ductile transition

  • Increasing the Mw above 78,000 g/mol results in strain-hardening phenomena and tough properties with:

    • Elongation at break of approximately 700%

    • True tensile strength of approximately 50 MPa

These properties make P(ω-OHC14) potentially valuable for various applications requiring biodegradable plastics with good mechanical performance.

Biodegradability and Environmental Impact

Polymers derived from 14-Hydroxytetradecanoic acid have been studied for their biodegradability, offering potential advantages over conventional petroleum-based plastics . The biodegradable nature of these polymers makes them environmentally friendly alternatives for various applications where plastic waste is a concern.

Research Developments and Future Prospects

Research on 14-Hydroxytetradecanoic acid continues to evolve, with several promising directions for future investigation.

Comparison with Similar Compounds

Comparisons between high-density polyethylene and P(ω-OHC14) have been conducted to evaluate mechanical and thermal properties as a function of their respective molecular weights . These comparative studies help position P(ω-OHC14) within the broader context of polymer materials and identify potential applications where it might offer advantages over conventional polymers.

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of 14-Hydroxytetradecanoic acid in different matrices.

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